4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride is a chemical compound that features a boronic acid derivative attached to a piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride typically involves a multi-step reaction process. One common method includes the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to form sulfides or sulfoxides.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Sulfides or sulfoxides.
Substitution: Substituted piperidines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It can be used as a probe in biochemical studies to investigate enzyme activities.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in cross-coupling reactions.
Piperidines: Other piperidine derivatives with different substituents can be compared for their reactivity and applications.
Uniqueness: 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride is unique due to its combination of a boronic acid group and a piperidine ring, which provides distinct chemical properties and reactivity compared to other compounds.
Properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S.ClH/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15;/h5-8,15,19H,9-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENNGXOYTBZOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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